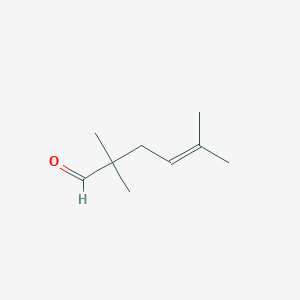

2,2,5-Trimethylhex-4-enal

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,5-trimethylhex-4-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8(2)5-6-9(3,4)7-10/h5,7H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJYZLLDEHOCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C)(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20142850 | |

| Record name | 2,2,5-Trimethylhex-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-30-2 | |

| Record name | 2,2,5-Trimethyl-4-hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,5-Trimethylhex-4-enal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,5-Trimethylhex-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5-trimethylhex-4-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,2,5 Trimethylhex 4 Enal

Established Synthetic Routes

Established methods for the synthesis of 2,2,5-trimethylhex-4-enal rely on fundamental carbon-carbon bond-forming reactions and functional group transformations that are cornerstones of organic chemistry.

Aldol Condensation Approaches

Aldol condensation is a foundational method for forming carbon-carbon bonds in organic synthesis. The Claisen-Schmidt condensation, a variation of the crossed aldol condensation, involves the reaction of an enolizable aldehyde or ketone with an aromatic or aliphatic aldehyde that lacks an α-hydrogen. a2bchem.comchemsrc.com This reaction is typically conducted under basic or acidic conditions. molbase.com

A plausible, though not explicitly detailed in readily available literature, pathway to this compound via this approach would involve a crossed aldol reaction. In this hypothetical route, the enolate of isobutyraldehyde would be formed by deprotonation at the α-carbon using a suitable base. This nucleophilic enolate would then attack the carbonyl carbon of 3-methylbutanal (isovaleraldehyde). The resulting β-hydroxy aldehyde intermediate would subsequently undergo dehydration, often promoted by heat or acid, to yield the α,β-unsaturated product, this compound.

Table 1: Proposed Aldol Condensation Pathway

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Enolate Formation | Isobutyraldehyde | Base (e.g., NaOH, LDA) | Isobutyraldehyde enolate |

| 2. Aldol Addition | Isobutyraldehyde enolate, 3-Methylbutanal | - | β-Hydroxy aldehyde adduct |

| 3. Dehydration | β-Hydroxy aldehyde adduct | Heat or Acid | This compound |

Grignard Reagent Mediated Syntheses

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. The reaction of a Grignard reagent with an aldehyde provides a direct route to secondary alcohols, which can then be oxidized to ketones or, in some cases, rearranged. libretexts.org For the synthesis of an aldehyde, a Grignard reagent is typically reacted with a formate ester or another suitable one-carbon electrophile.

A representative Grignard pathway for synthesizing this compound could involve the reaction of prenylmagnesium bromide with isobutyraldehyde. The prenyl Grignard reagent, formed from prenyl bromide and magnesium metal, would act as the nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. miracosta.edu This addition reaction would yield the magnesium alkoxide of 2,2,5-trimethylhex-4-en-1-ol. Subsequent workup with a mild acid would protonate the alkoxide to form the precursor alcohol, which could then be oxidized to the target aldehyde as described in section 2.1.4.

Table 2: Grignard Reagent Mediated Pathway to Precursor Alcohol

| Step | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1. Grignard Formation | Prenyl bromide, Magnesium | Anhydrous ether (solvent) | Prenylmagnesium bromide |

| 2. Grignard Addition | Prenylmagnesium bromide, Isobutyraldehyde | Anhydrous ether (solvent) | Magnesium alkoxide of 2,2,5-trimethylhex-4-en-1-ol |

| 3. Protonation | Magnesium alkoxide | Aqueous acid workup (e.g., H₃O⁺) | 2,2,5-Trimethylhex-4-en-1-ol |

Pathways Involving Alkylation of Amine Derivatives

The Stork enamine synthesis is a classic and reliable method for the α-alkylation of aldehydes and ketones. chemsynthesis.comguidechem.com This multi-step process enhances the nucleophilicity of the α-carbon of a carbonyl compound by converting it into an enamine, which is a more reactive nucleophile than the corresponding enolate and can be alkylated under neutral conditions. sielc.comnih.gov

The synthesis of this compound via this pathway begins with the reaction of isobutyraldehyde with a secondary amine, such as pyrrolidine or morpholine, to form the corresponding enamine. This reaction is typically driven to completion by the removal of water. The resulting enamine then serves as a potent nucleophile, attacking an electrophilic alkylating agent. For this synthesis, an activated alkyl halide like prenyl bromide is an ideal electrophile. guidechem.com The SN2 reaction between the enamine and prenyl bromide forms an iminium salt intermediate. The final step is the hydrolysis of this iminium salt with aqueous acid to regenerate the carbonyl group, yielding the desired α-alkylated product, this compound, and releasing the secondary amine. researchgate.net

Table 3: Stork Enamine Synthesis Pathway

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Enamine Formation | Isobutyraldehyde, Secondary Amine (e.g., Pyrrolidine) | Acid catalyst, Removal of water | N-(2-methylprop-1-en-1-yl)pyrrolidine |

| 2. Alkylation | Enamine, Prenyl bromide | Aprotic solvent | Iminium salt |

| 3. Hydrolysis | Iminium salt | Aqueous acid (H₃O⁺) | This compound |

Oxidative Preparations from Precursor Alcohols

The oxidation of a primary alcohol is a direct and common method for the preparation of an aldehyde. A variety of oxidative reagents and conditions are available, with the choice often depending on the sensitivity of other functional groups within the molecule.

A documented synthesis of this compound utilizes the Swern oxidation of its corresponding precursor alcohol, 2,2,5-trimethylhex-4-en-1-ol. This method is known for its mild conditions, which prevent over-oxidation of the aldehyde to a carboxylic acid. The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures (e.g., -78 °C) to form the active oxidizing species. The precursor alcohol is then added, followed by a hindered base such as triethylamine. This sequence results in the selective oxidation of the primary alcohol to the aldehyde, yielding this compound.

Novel and Emerging Synthetic Strategies

Modern synthetic chemistry has seen the rise of powerful new methodologies that offer enhanced selectivity and efficiency. Organocatalysis, in particular, has provided novel avenues for the construction of complex molecules.

Organocatalytic Approaches

Organocatalysis employs small organic molecules to catalyze chemical transformations, often providing high levels of stereoselectivity without the need for metal catalysts. For α-branched enals like this compound, organocatalytic methods offer advanced strategies for further functionalization.

Emerging strategies in this field include the cooperative use of different types of organocatalysts. For instance, the asymmetric γ-alkylation of α-branched α,β-unsaturated aldehydes has been achieved through dienamine catalysis. miracosta.edugoogle.com In this approach, a primary or secondary amine catalyst reacts with the enal to form a dienamine intermediate. This activation allows for a highly regioselective and enantioselective attack by an electrophile at the γ-position. Such methods, often involving a synergistic combination of an amine catalyst and a chiral Brønsted acid, can promote SN1-type alkylation pathways with excellent stereocontrol. molbase.com While not a de novo synthesis of the parent aldehyde, these organocatalytic strategies represent the cutting edge of how molecules like this compound can be elaborated into more complex, chiral structures. Similarly, organocatalytic Michael additions to α-branched enals are an area of active research, enabling the enantioselective formation of new carbon-carbon bonds. chemsynthesis.comyoutube.com

Environmentally Benign Synthetic Techniques

In recent years, the principles of green chemistry have increasingly guided the development of synthetic routes to minimize environmental impact. For this compound, one notable environmentally benign technique is the use of phase-transfer catalysis (PTC). This method offers several advantages, including the use of water or benign organic solvents, reduced energy consumption, and often higher yields with fewer byproducts.

A specific example of a green synthetic route to this compound involves the reaction of isobutyraldehyde with 3,3-dimethyl-allyl chloride. This reaction is facilitated by a phase-transfer catalyst, such as tetra-(n-butyl)ammonium iodide, in the presence of a base like sodium hydroxide. The reaction is typically carried out in a biphasic system, which simplifies the work-up procedure and reduces the need for large volumes of volatile organic solvents.

The use of a phase-transfer catalyst is crucial as it allows the transport of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the isobutyraldehyde to form the enolate. This enolate then reacts with the 3,3-dimethyl-allyl chloride. The process is efficient and showcases a practical application of green chemistry principles in the synthesis of fine chemicals.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Yield |

| Isobutyraldehyde | 3,3-Dimethyl-allyl chloride | Tetra-(n-butyl)ammonium iodide | Sodium hydroxide | Toluene | 80 °C | 4.5 h | 85.0% |

This interactive data table summarizes the conditions for the phase-transfer catalyzed synthesis of this compound.

Chemo- and Regioselectivity in Synthesis

The synthesis of this compound presents challenges in chemo- and regioselectivity, particularly in the crucial carbon-carbon bond-forming step. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for bond formation at one position over another.

In the synthesis involving the alkylation of an enolate derived from isobutyraldehyde with a prenyl halide (like 3,3-dimethyl-allyl chloride), the regioselectivity of the alkylation is a key consideration. The enolate of isobutyraldehyde has two potential sites of attack: the α-carbon and the oxygen atom. The desired reaction is the C-alkylation at the α-carbon to form the carbon skeleton of this compound.

The reaction conditions, including the choice of counter-ion, solvent, and temperature, play a significant role in directing the regioselectivity. The use of a phase-transfer catalyst, as mentioned in the environmentally benign synthesis, can favor C-alkylation. The quaternary ammonium cation of the catalyst forms a looser ion pair with the enolate compared to smaller alkali metal cations, which can increase the nucleophilicity of the α-carbon.

Furthermore, the nature of the electrophile is important. Prenyl halides are effective alkylating agents for this transformation. The SN2 reaction between the enolate and the prenyl halide leads to the formation of the desired product. The structure of this compound, with its quaternary carbon center adjacent to the aldehyde group, is a direct result of the regioselective alkylation of the isobutyraldehyde enolate.

The chemoselectivity of the reaction is also critical. The aldehyde functional group in the product is susceptible to further reactions, such as aldol condensation, under basic conditions. Careful control of the reaction parameters, such as temperature and reaction time, is necessary to minimize side reactions and maximize the yield of the desired aldehyde.

| Reaction Step | Key Challenge | Influencing Factors | Desired Outcome |

| Enolate Alkylation | Regioselectivity (C- vs. O-alkylation) | Counter-ion, solvent, temperature, phase-transfer catalyst | Preferential C-alkylation at the α-carbon |

| Product Stability | Chemoselectivity (avoiding side reactions) | Base concentration, temperature, reaction time | Isolation of the aldehyde without further condensation |

This interactive data table outlines the key selectivity challenges and influencing factors in the synthesis of this compound.

Advanced Reaction Chemistry and Transformations

Electrophilic and Nucleophilic Reactions of 2,2,5-Trimethylhex-4-enal

The reactivity of α,β-unsaturated aldehydes like this compound is characterized by the presence of two electrophilic centers. Resonance effects delocalize the electron deficiency of the carbonyl carbon across the conjugated system to the β-carbon. This electronic feature allows nucleophiles to attack either the carbonyl carbon (a 1,2-addition) or the β-carbon of the olefin (a 1,4-addition or conjugate addition).

The carbonyl carbon of the aldehyde group is inherently electrophilic due to the high electronegativity of the oxygen atom. This site is susceptible to direct nucleophilic attack, known as 1,2-addition. This reaction pathway is generally favored by strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds. The reaction proceeds via a tetrahedral intermediate, which upon protonation yields an allylic alcohol.

However, the structure of this compound features two methyl groups on the α-carbon (the carbon adjacent to the carbonyl group). This significant steric hindrance impedes the approach of nucleophiles to the carbonyl carbon, potentially reducing the rate of 1,2-addition compared to less hindered aldehydes. Aldehydes are generally more reactive in nucleophilic additions than ketones due to both steric and electronic factors. ncert.nic.in

Due to conjugation, the β-carbon of the olefinic moiety also possesses significant electrophilic character. Nucleophilic attack at this position is termed conjugate addition or 1,4-addition. This pathway is typically favored by weaker, "soft" nucleophiles. The mechanism involves the attack of the nucleophile on the β-carbon, which generates a resonance-stabilized enolate intermediate. Subsequent protonation, usually at the α-carbon, leads to the final saturated aldehyde product, where the carbonyl group is preserved.

For α,β-unsaturated aldehydes, 1,4-addition is often the thermodynamically more stable outcome. organicreactions.orgacs.org The steric hindrance at the α-position in this compound further encourages 1,4-addition by making the alternative 1,2-addition pathway less accessible.

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Aldehydes This table illustrates the general principles governing the competition between 1,2- and 1,4-addition pathways based on the nature of the nucleophile.

| Nucleophile Type | Predominant Pathway | Rationale | Example Nucleophiles |

|---|---|---|---|

| "Hard" Nucleophiles (Strong Bases) | 1,2-Addition (Direct) | Reaction is typically fast, irreversible, and under kinetic control. organicreactions.orglibretexts.orgmasterorganicchemistry.com | Grignard Reagents (RMgX), Organolithium Reagents (RLi), LiAlH₄ |

| "Soft" Nucleophiles (Weak Bases) | 1,4-Addition (Conjugate) | 1,2-addition is often reversible, allowing the reaction to proceed under thermodynamic control to the more stable 1,4-adduct. organicreactions.orgacs.org | Thiols (RSH), Amines (R₂NH), Cyanides (CN⁻), Organocuprates (R₂CuLi) |

Derivatization Strategies of this compound

The distinct reactive sites in this compound allow for various derivatization strategies to form new functional groups and molecular scaffolds.

Aldehydes react with hydroxylamine (B1172632) (NH₂OH) to form oximes. nih.govresearchgate.net The reaction proceeds via nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The formation of oximes is often catalyzed by acids or bases and can be carried out under various conditions, including solvent-free grinding or in aqueous media. ncert.nic.innih.govias.ac.in For α,β-unsaturated aldehydes, this reaction typically occurs with high chemoselectivity at the aldehyde group, leaving the double bond intact. nih.gov

Table 2: Representative Conditions for Oxime Synthesis from Aldehydes

| Catalyst / Conditions | Substrate Example | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Bi₂O₃ (Grindstone) | Cinnamaldehyde | 2 min | 98 | nih.gov |

| Oxalic Acid (in CH₃CN) | Benzaldehyde | 60 min | 95 | orientjchem.org |

| None (in Mineral Water) | 4-Nitrobenzaldehyde | 10 min | 95 | ias.ac.in |

Subsequent Transformations: Oximes are stable and versatile intermediates. A key subsequent transformation is the Beckmann rearrangement , an acid-induced reaction that converts the oxime of an aldehyde into a nitrile or the oxime of a ketone into an amide. masterorganicchemistry.combyjus.comorganic-chemistry.org This reaction involves the protonation of the oxime's hydroxyl group, making it a good leaving group, followed by the migration of the group positioned anti to the hydroxyl. organic-chemistry.orgchemistrysteps.com Other transformations include the reduction of oximes to primary amines using reducing agents like LiAlH₄. masterorganicchemistry.com

The aldehyde functional group of this compound can be protected by converting it into an acetal. This reaction involves treating the aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. ncert.nic.inlibretexts.org The reaction is reversible and proceeds through a hemiacetal intermediate. libretexts.org A wide range of acid catalysts, including hydrochloric acid, sulfuric acid, and zirconium tetrachloride (ZrCl₄), can be employed. acs.orgorganic-chemistry.org This method is highly chemoselective for aldehydes, allowing them to be protected even in the presence of less reactive ketone groups. acs.org

Table 3: Acid-Catalyzed Acetalization of Various Aldehydes with Methanol Data adapted from a study using 0.1 mol % HCl as the catalyst at ambient temperature. acs.org

| Entry | Aldehyde Substrate | Product (Dimethyl Acetal) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Cinnamaldehyde | 3,3-Dimethoxy-1-phenyl-1-propene | 20 | 99 |

| 2 | Crotonaldehyde | 1,1-Dimethoxy-2-butene | 20 | 99 |

| 3 | Benzaldehyde | (Dimethoxymethyl)benzene | 20 | 99 |

| 4 | Heptanal | 1,1-Dimethoxyheptane | 20 | 99 |

While direct "cyanophosphorylation" is not a commonly cited transformation for enals, a closely related and synthetically important reaction is hydrocyanation . This process involves the addition of hydrogen cyanide (HCN) across a multiple bond. organicreactions.orgwikipedia.org In the case of α,β-unsaturated aldehydes like this compound, the reaction is a prime example of conjugate addition.

The addition of HCN to α,β-unsaturated carbonyl compounds leads predominantly to the 1,4-adduct (a β-cyano aldehyde or ketone). organicreactions.org The 1,2-addition product (a cyanohydrin) can also form, but this reaction is generally reversible under basic conditions, allowing the thermodynamically more stable 1,4-product to accumulate as the major, and often sole, product. organicreactions.org The reactive nucleophile is the cyanide ion (CN⁻), so the reaction is typically catalyzed by a base. ncert.nic.in Modern methods may also employ reagents like alkylaluminum cyanides or transition-metal catalysts to control the reaction. organicreactions.orgresearchgate.netbeilstein-journals.org

Cyclization and Rearrangement Reactions Involving this compound Derivatives

The unique structure of this compound, featuring both a carbonyl group and a carbon-carbon double bond, makes its derivatives potential substrates for a variety of advanced cyclization and rearrangement reactions. These transformations are powerful tools in organic synthesis for constructing complex molecular architectures. This section explores the theoretical applicability of several such reactions to derivatives of this compound.

Photochemical Cyclization Reactions

Photochemical cyclizations utilize light energy to induce the formation of cyclic structures. A prominent example is the intramolecular [2+2] photocycloaddition, also known as the Paternò-Büchi reaction when it occurs between a carbonyl group and an alkene. wikipedia.org This reaction proceeds through the excitation of the carbonyl compound to a singlet or triplet state, followed by cycloaddition to a ground-state alkene to form a four-membered oxetane (B1205548) ring. cambridgescholars.comnih.govrsc.org

For a derivative of this compound, an intramolecular Paternò-Büchi reaction would be theoretically possible, leading to a bicyclic oxetane. The reaction involves the excitation of the aldehyde carbonyl group, which would then react with the double bond at the C4-C5 position.

General Reaction Scheme:

Step 1: Absorption of UV light excites the carbonyl group of the this compound derivative to an electronically excited state (n→π*).

Step 2: The excited carbonyl group undergoes an intramolecular [2+2] cycloaddition with the alkene moiety. nsf.gov

Step 3: A bicyclic oxetane product is formed.

The regioselectivity of the cycloaddition is governed by the stability of the intermediate biradical formed after the initial bond formation between the excited carbonyl oxygen and one of the alkene carbons. nih.gov

Table 1: Representative Substrates in Paternò-Büchi Reactions

| Carbonyl Compound | Alkene | Product Type | Reference |

| Benzaldehyde | 2-Methyl-2-butene | Mixture of oxetane isomers | wikipedia.org |

| Acetone | Acrylonitrile | Single oxetane regioisomer | cambridgescholars.com |

| Methyl phenylglyoxylate | 2-Morpholinopropenenitrile | Oxetane adduct | nih.gov |

Carbonyl-Olefin Metathesis and Related Processes

Carbonyl-olefin metathesis is a powerful transformation that involves the formal exchange of fragments between a carbonyl group and an alkene. wikipedia.org This process can be mediated by various methods, including photochemical conditions, metal alkylidene catalysts, or Lewis acids. nih.goviupac.org

The photochemical pathway is directly related to the Paternò-Büchi reaction. It proceeds in a stepwise manner:

Photochemical [2+2] Cycloaddition: An intramolecular Paternò-Büchi reaction first forms the bicyclic oxetane intermediate, as described above. wikipedia.org

Fragmentation: The isolated oxetane can then be fragmented into a new carbonyl and a new olefin product under thermal or acidic conditions. wikipedia.orgnih.gov

For a derivative of this compound, this intramolecular sequence would result in the formation of a cyclobutane (B1203170) ring, specifically a substituted methylcyclobutane (B3344168) carboxaldehyde.

Alternatively, Lewis acid-catalyzed carbonyl-olefin metathesis could be envisioned. In this approach, a Lewis acid activates the carbonyl group, facilitating a [2+2] cycloaddition with the alkene to form an oxetane intermediate. nih.gov Subsequent Lewis acid-promoted retro-[2+2] cycloaddition (fragmentation) yields the final metathesis products. nih.gov Iron(III) chloride (FeCl3) is an example of an inexpensive and effective Lewis acid catalyst for such transformations. orgsyn.org

Table 2: Methodologies in Carbonyl-Olefin Metathesis

| Method | Key Reagent/Condition | Intermediate | General Outcome | Reference |

| Photochemical | UV Light | Oxetane | New carbonyl and alkene | wikipedia.org |

| Metal-Mediated | Schrock or Grubbs Catalysts | Metallacyclobutane | Olefin cross-metathesis | wikipedia.orgnih.gov |

| Lewis Acid-Mediated | FeCl₃, Trityl Cation | Oxetane | New carbonyl and alkene | wikipedia.orgnih.gov |

| Organocatalyzed | Hydrazine | Pyrazolidine Cycloadduct | β,γ-Unsaturated Aldehydes | nih.gov |

Azadi-π-methane Rearrangements

The azadi-π-methane rearrangement is the nitrogen-analogue of the di-π-methane rearrangement. wikipedia.org It is a photochemical reaction of a molecule containing an imine and an alkene separated by a saturated carbon atom (a 1-aza-1,4-diene or 2-aza-1,4-diene). iupac.org The reaction typically proceeds through a triplet excited state and involves the formation of a cyclopropyl (B3062369) imine or a related nitrogen-containing bicyclic compound. iupac.org

To undergo this rearrangement, this compound would first need to be converted into an appropriate imine derivative, such as an oxime or N-alkyl imine. This derivative would possess the required 1-aza-1,4-diene skeleton (if the nitrogen is at position 1) or a related structure suitable for the rearrangement.

The general mechanism involves:

Photochemical Excitation: The imine derivative is excited to a triplet state.

Biradical Formation: Intramolecular cyclization occurs to form a bridged biradical intermediate.

Cyclopropane Ring Opening: The three-membered ring in the intermediate opens to form a new 1,3-biradical.

Final Ring Closure: The final product, typically a cyclopropyl imine or N-vinyl aziridine, is formed upon ring closure. iupac.org

It is important to note that the efficiency and pathway of such rearrangements can be influenced by structural factors. For instance, the related oxa-di-π-methane rearrangement, which occurs in β,γ-unsaturated ketones, is often outcompeted by decarbonylation in β,γ-unsaturated aldehydes. researchgate.net Similar competing pathways could be a factor for imine derivatives of this compound.

Stereochemical Aspects in 2,2,5 Trimethylhex 4 Enal Chemistry

Enantioselective and Diastereoselective Syntheses

Strategies for related compounds often employ chiral catalysts or auxiliaries to control the formation of new stereocenters. For instance, the synthesis of a precursor, 2,2,5-trimethylhex-4-enoic acid, has been described, which could theoretically be reduced to the corresponding aldehyde. kisti.re.kr However, the reported synthesis of the acid did not involve stereoselective steps. kisti.re.kr Research on similar, but structurally distinct, unsaturated aldehydes has demonstrated successful asymmetric synthesis. An example is the synthesis of (+)-2,2,3-trimethylhex-4-enal, an isomer of the title compound, which was achieved with high enantioselectivity via nucleophilic attack on chiral molybdenum complexes. kisti.re.kryale.edulookchem.comlookchem.comacs.org This highlights that while methods for related structures exist, they have not been specifically applied to 2,2,5-trimethylhex-4-enal in the surveyed literature.

Chirality Transfer in Chemical Transformations

Chirality transfer is a process in which the stereochemical information from a chiral entity—be it a reagent, catalyst, or substrate—is passed on to the product of a chemical reaction, thereby inducing stereoselectivity.

Specific examples of chirality transfer in reactions directly involving this compound are not detailed in the available scientific literature. The principle, however, is well-established in the synthesis of analogous molecules. For example, the asymmetric synthesis of the constitutional isomer (+)-2,2,3-trimethylhex-4-enal relies on this concept. kisti.re.kryale.edulookchem.comlookchem.comacs.org In that process, a chiral-at-metal molybdenum complex transfers its stereochemical information during the formation of a new carbon-carbon bond, dictating the absolute configuration of the resulting aldehyde. lookchem.comlookchem.com This demonstrates a powerful strategy for creating chiral molecules, though its application to this compound remains an underexplored area of research.

Isomerization Studies (E/Z Isomerism)

While this compound itself does not exhibit E/Z isomerism at its C4=C5 double bond due to the two methyl groups on C5, derivatives of the aldehyde can possess this stereochemical feature. A key example is its corresponding oxime, this compound oxime. The study of E/Z isomerization in unsaturated oximes is a significant area of photochemical research. researchgate.netnih.gov

The synthesis of this compound oxime (referred to as compound 5d in the study by Armesto et al.) proceeds from the parent aldehyde. psu.edu The reaction involves the treatment of this compound with hydroxylamine (B1172632). psu.edu

| Reactant 1 | Reactant 2 | Key Transformation | Product | Reference |

|---|---|---|---|---|

| This compound | Hydroxylamine (Standard Procedure) | Oximation of the aldehyde | This compound oxime | psu.edu |

The C=N double bond of the oxime can exist in either the E or Z configuration. The interconversion between these isomers can often be induced by photochemical methods. nih.gov For many α,β- and β,γ-unsaturated oximes, E/Z isomerization was historically the only significant reported photoreaction. psu.edu In the context of a study on the photocyclization of γ,δ-unsaturated oximes, Armesto et al. found that the all-alkyl substituted this compound oxime was unreactive towards the expected cyclization reaction under DCA-sensitized irradiation, resulting only in the recovery of the starting material. psu.edu While this particular study did not focus on E/Z isomerization, it is a common and often facile photochemical process for this class of compounds, typically proceeding via triplet sensitization. nih.govrsc.org The relative stability of the isomers and the position of the photostationary state are influenced by the substitution pattern and the triplet energy of the sensitizer (B1316253) used. nih.govrsc.org

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2,2,5-trimethylhex-4-enal. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, specific chemical shifts are indicative of the different types of protons within the molecule. For instance, the aldehyde proton (CHO) typically appears as a triplet in the downfield region of the spectrum, around δ 9.63 ppm, with a small coupling constant (J = 1.5 Hz). benchchem.com The olefinic proton (C=CH) is observed as a multiplet between δ 5.28 and 5.35 ppm. benchchem.com The protons of the methylene (B1212753) group adjacent to the carbonyl group (CH₂CO) resonate as a multiplet in the range of δ 2.38-2.45 ppm. benchchem.com The two methyl groups attached to the same carbon (C(CH₃)₂) appear as a singlet at approximately δ 1.75 ppm, while the other two methyl groups (CH(CH₃)₂) show up as a doublet at around δ 1.02 ppm with a coupling constant of J = 6.8 Hz. benchchem.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. While specific shift values can vary slightly depending on the solvent and experimental conditions, predictive models are often used to estimate the chemical shifts for the different carbon atoms in this compound. guidechem.comguidechem.com

Advanced NMR techniques, such as variable-temperature NMR, can be employed to study dynamic processes like cis/trans isomerism around the double bond, which may be present as a mixture. benchchem.com

Interactive Data Table: ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (CHO) | 9.63 | Triplet (t) | 1.5 |

| Olefinic (C=CH) | 5.28-5.35 | Multiplet (m) | - |

| Methylene (CH₂CO) | 2.38-2.45 | Multiplet (m) | - |

| Gem-dimethyl (C(CH₃)₂) | 1.75 | Singlet (s) | - |

| Isopropyl (CH(CH₃)₂) | 1.02 | Doublet (d) | 6.8 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify the components of a mixture. In the context of this compound, GC-MS is essential for assessing its purity and identifying any potential impurities or byproducts from its synthesis. benchchem.comresearchgate.netnih.gov

The gas chromatogram will show a peak corresponding to this compound at a specific retention time, which is dependent on the column and conditions used. nih.gov The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound typically shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 140, corresponding to its molecular weight (C₉H₁₆O). benchchem.com A prominent base peak is often observed at m/z 71, which can be attributed to the stable C₄H₇O⁺ fragment. benchchem.com The fragmentation pattern provides valuable information for confirming the structure of the molecule. GC-MS analysis is also employed in the study of plant extracts and other complex mixtures to identify the presence of this compound and related compounds. pjps.pk

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for separating and quantifying the enantiomers of chiral compounds. Since this compound possesses a stereocenter, it can exist as a pair of enantiomers. Chiral HPLC is the method of choice for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other. benchchem.comtdx.cat

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. tdx.cat The choice of the chiral column, such as those with cellulose (B213188) or amylose (B160209) derivatives, is critical for achieving good separation. tdx.cat The separated enantiomers are detected, and the ratio of their peak areas in the chromatogram is used to calculate the enantiomeric excess. In some cases, derivatization of the aldehyde to a compound like a 2,4-dinitrophenylhydrazone may be performed prior to HPLC analysis to improve detection and separation. tdx.cat

Other Advanced Spectroscopic and Chromatographic Methods

Beyond the primary techniques of NMR, GC-MS, and HPLC, other advanced methods can provide further characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for the carbonyl group (C=O) of the aldehyde and the carbon-carbon double bond (C=C) would be expected in the IR spectrum. benchchem.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule with great confidence. benchchem.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development in liquid chromatography that uses smaller particle sizes in the column, resulting in faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Preparative Chromatography: Both preparative GC and HPLC can be used for the purification and isolation of this compound on a larger scale. benchchem.com

These advanced analytical methods, in combination, provide a comprehensive characterization of this compound, ensuring its identity, purity, and stereochemical integrity for various applications.

Computational and Theoretical Studies

Quantum Chemical Calculations of 2,2,5-Trimethylhex-4-enal and its Derivatives

Quantum chemical calculations are employed to determine the fundamental properties of this compound. These calculations can predict molecular geometries, electronic properties, and spectroscopic signatures. For instance, Density Functional Theory (DFT) can be used to model thermodynamic stability by calculating the Gibbs free energy (ΔG) of potential degradation pathways like oxidation or dimerization. Furthermore, simulation of frontier molecular orbitals (HOMO/LUMO) helps in identifying the electrophilic and nucleophilic sites within the molecule, offering insights into its reactivity.

Computational methods are also crucial for validating experimental data. For example, cross-referencing experimental Nuclear Magnetic Resonance (NMR) spectra with computationally predicted chemical shifts can help resolve ambiguities in spectral assignments.

A significant area of investigation involves the study of derivatives of this compound, particularly through strategies like the carbon/silicon switch. researchgate.net This bioisosteric replacement strategy involves substituting one or more carbon atoms with silicon. Such modifications can modulate the physicochemical and biological properties of the parent molecule. researchgate.net Computational modeling is essential in designing these silicon-containing derivatives and in studying how the C/Si switch affects the molecule's structure and activity. researchgate.net

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | guidechem.comnih.gov |

| Molecular Weight | 140.22 g/mol | nih.gov |

| XLogP3 | 2.6 | nih.govlookchem.com |

| Topological Polar Surface Area | 17.1 Ų | guidechem.comnih.gov |

| Rotatable Bond Count | 3 | guidechem.comlookchem.com |

| Hydrogen Bond Acceptor Count | 1 | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Complexity | 139 | guidechem.comlookchem.com |

Reaction Mechanism Elucidation via Computational Methods

For example, in the synthesis of this compound via the enamine hydrolysis method, computational studies can model the entire mechanistic pathway. This includes the initial condensation of the reactants, the formation of the enamine intermediate, and the final hydrolysis step. These models can also explain selectivity challenges, such as competing side reactions. For instance, in carbocationic routes to synthesis, branching at the C2 and C5 positions can lead to competing hydride shifts, and computational analysis can predict the conditions, such as cryogenic temperatures, needed to suppress this isomerization.

In the context of photochemical reactions, computational studies can help determine the most plausible mechanism. For instance, in a proposed catalytic cycle for a radical process, a low quantum yield (Φ) value, such as 0.02, calculated for a model reaction, can suggest that a chain propagation mechanism is unlikely and that a closed catalytic cycle is the more probable pathway. tdx.cat Furthermore, techniques like cyclic voltammetry can be combined with computational studies to investigate the redox properties of key intermediates, such as the reduction of 3π-intermediates to their corresponding enamines, further clarifying the reaction mechanism. tdx.cat

Structure-Reactivity Relationship Prediction

Predicting the relationship between the structure of this compound and its reactivity is a key application of computational chemistry. The molecule's structure features an α,β-unsaturated aldehyde group and a branched methyl-substituted carbon chain, which dictate its chemical behavior.

The reactivity of this compound is governed by the electrophilic and nucleophilic sites within the molecule. The aldehyde group's carbon atom is an electrophilic site, susceptible to attack by nucleophiles. The carbon-carbon double bond also allows for various reactions. Frontier Molecular Orbital (FMO) theory is a powerful computational tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: The location of the HOMO indicates the sites of nucleophilicity, where the molecule is most likely to donate electrons.

LUMO: The location of the LUMO indicates the sites of electrophilicity, where the molecule is most likely to accept electrons.

By simulating the HOMO and LUMO of this compound, researchers can predict how it will interact with other reagents. For instance, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, and the double bond can participate in additional interactions. This information is critical for understanding its mechanism of action in various chemical and biological systems. Computational models can also assess the impact of different solvents on reactivity by simulating solvation dynamics in polar versus nonpolar media.

Applications As a Key Synthetic Intermediate

Precursor for Complex Organic Molecules

2,2,5-Trimethylhex-4-enal serves as a foundational component in the synthesis of intricate organic structures. The aldehyde group can undergo reactions such as oxidation to a carboxylic acid or reduction to an alcohol. The double bond allows for substitution reactions, enabling the introduction of various functional groups.

A notable application is in the synthesis of γ,δ-unsaturated oximes. In one procedure, this compound is produced by the hydrolysis of the product from the reaction between 3-methylbut-2-enyl bromide and N-butyl-N-isobutyl-2-methylprop-1-enamine. psu.edu The resulting aldehyde is then converted to the corresponding oxime through standard procedures. psu.edu These γ,δ-unsaturated oximes are important because they can undergo photochemical cyclization to yield six-membered heterocyclic compounds, such as 5,6-dihydro-4H-1,2-oxazines. psu.edu This demonstrates the role of this compound as a key precursor for creating complex heterocyclic systems.

| Starting Material | Intermediate | Final Product Class | Significance |

| This compound | γ,δ-Unsaturated Oxime | 5,6-dihydro-4H-1,2-oxazines | Synthesis of complex heterocyclic molecules |

Role in Terpenoid Synthesis

Terpenoids represent a large and structurally diverse class of natural products. uni-hannover.de Many are known for their characteristic aromas and flavors and are widely used in various industries. uni-hannover.de The synthesis of these complex structures often relies on key building blocks, and this compound plays a role in this area. Research into the synthesis of both natural and non-natural terpenoid products has utilized this compound as an intermediate. uni-hannover.de For instance, it can be synthesized from the corresponding alcohol via an oxidation reaction. uni-hannover.de

| Property | Application |

| Green, grassy odor | Direct use as a fragrance component |

| Aldehyde functionality | Building block for other fragrance and flavor compounds |

Intermediacy in Natural Product Synthesis

The synthesis of natural products is a significant area of organic chemistry, and this compound has been employed as an intermediate in these complex synthetic pathways. uni-hannover.de Its utility is demonstrated in the synthesis of terpenoid natural products. uni-hannover.de The ability to construct this aldehyde and then further elaborate its structure allows chemists to build the carbon skeletons of various natural products.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The synthesis of α,β-unsaturated aldehydes, including structurally complex ones like 2,2,5-trimethylhex-4-enal, is an area ripe for the application of green chemistry principles. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste. Future research is actively pursuing more environmentally benign and efficient alternatives.

A promising avenue lies in the realm of electrochemistry. rsc.org Electrochemical methods can replace costly and hazardous chemical oxidants with electricity, a clean and readily available reagent. For instance, the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes has been achieved using electrochemically generated hydrogen peroxide. nih.gov This process, often facilitated by a recyclable solid catalyst like platinum black, offers high selectivity and yield under mild conditions. nih.gov Another innovative electrochemical approach involves the direct oxidative condensation of alcohols in an aqueous solution using low-cost, noble-metal-free electrocatalysts, which could be adapted for the synthesis of complex aldehydes. rsc.org

Catalytic methods that enhance atom economy are also a major focus. The Knoevenagel condensation, a classic method for forming carbon-carbon double bonds, is being reimagined with heterogeneous catalysts like zeolites. scielo.br These solid catalysts can be easily separated and reused, minimizing waste. scielo.br Furthermore, microwave-assisted organic synthesis (MAOS) offers a powerful tool for accelerating reactions, often in solvent-free conditions, thereby reducing reaction times and energy consumption. oatext.com The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, further contributes to sustainability by minimizing intermediate purification steps and solvent usage. researchgate.netorganic-chemistry.org

| Sustainable Synthesis Approach | Key Advantages | Catalyst/Mediator Examples | Relevant Findings |

| Electrochemical Synthesis | Use of electricity as a clean reagent, mild conditions. rsc.org | Nickel-Iron Layered Double Hydroxides (NiFe-LDH), Platinum Black. rsc.orgnih.gov | Achieves direct synthesis from alcohols in aqueous solutions, avoiding costly oxidants. rsc.org |

| Heterogeneous Catalysis | Easy separation and reusability of catalysts, reduced waste. scielo.br | Zeolites (Cs-exchanged X and Y). scielo.br | Effective for Knoevenagel condensations to form α,β-unsaturated systems. scielo.br |

| Microwave-Assisted Synthesis | Rapid reaction times, often solvent-free, energy efficient. oatext.com | Sodium acetate, Ammonium acetate. oatext.com | High yields (81-99%) in short reaction times for Knoevenagel condensations. oatext.com |

| One-Pot Reactions | Increased efficiency, reduced solvent use and waste. researchgate.netorganic-chemistry.org | Ruthenium complexes, Iron/HCl. researchgate.netorganic-chemistry.org | Enables sequential reactions like reduction and condensation in a single vessel. organic-chemistry.org |

Exploration of Novel Reactivity Patterns

The unique electronic and steric properties of this compound, particularly the bulky gem-dimethyl group adjacent to the carbonyl, dictate its reactivity. This steric hindrance can be exploited to achieve selective transformations that might be difficult with less encumbered aldehydes.

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of umpolung reactivity, reversing the normal electrophilic character of the aldehyde carbon to a nucleophilic one. nih.gov This allows for novel bond formations. For sterically hindered enals, NHC catalysis can facilitate reactions like the generation of spirocyclic lactones. acs.org The steric bulk can also influence the regioselectivity of reactions. For example, in NHC-catalyzed additions, a sterically demanding aldehyde might selectively react with one species over another. nih.gov Research into the homoenolate addition of enals to Michael acceptors, catalyzed by NHCs, is opening pathways to complex molecular structures, including those with quaternary centers. chinesechemsoc.org

The Baylis-Hillman reaction, which couples an aldehyde with an activated alkene, has also been shown to accommodate sterically hindered aldehydes, expanding its synthetic utility. bohrium.com Furthermore, the development of catalytic methods for the synthesis of highly hindered anilines and ethers underscores the ongoing challenge and interest in developing reactions that can overcome significant steric barriers. nih.govrsc.org Gold catalysis has also shown unusual reactivity patterns with sterically congested substrates, functioning as a π-Lewis base to activate allenes for subsequent reactions. researchgate.net

| Reaction Type | Catalyst/Reagent | Key Feature |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral Triazolium Salts | Umpolung (polarity inversion) of the aldehyde. nih.gov |

| Baylis-Hillman Reaction | TiCl₄, Chiral Amines | C-C bond formation at the α-position of an activated alkene. bohrium.com |

| Asymmetric Oxa-Michael/Michael Cascade | Organocatalysts | Formation of sterically hindered ethers. nih.gov |

| Gold-Catalyzed Ethylation | Au(I) Complexes | π-Lewis base catalysis activating allenes. researchgate.net |

| Homoenolate Addition | NHCs, DIPEA | Formation of nonspirocyclic quaternary oxindoles. chinesechemsoc.org |

Advancements in Stereocontrol

Achieving stereocontrol, particularly at the C5 position of this compound, is a formidable challenge in its synthesis. The stereocenter is remote from the primary functional groups, making stereoselective induction difficult. Future research directions are heavily invested in the development of sophisticated catalytic systems that can exert long-range stereocontrol.

Asymmetric catalysis is at the forefront of this endeavor. acs.org The use of chiral catalysts, whether they are transition metals with chiral ligands, organocatalysts, or biocatalysts, is crucial. chinesechemsoc.orgfrontiersin.org For instance, visible light-induced asymmetric catalysis is an emerging field that combines photoredox catalysis with chiral catalysts to create stereocenters with high enantioselectivity. chinesechemsoc.org This approach has been applied to the α-alkylation of aldehydes. chinesechemsoc.org

Cooperative catalysis, where two different catalysts work in synergy, offers another powerful strategy. A combination of palladium catalysis and a chiral phase-transfer catalyst has been successfully used to control 1,3-nonadjacent stereocenters, a challenge directly relevant to the synthesis of this compound. acs.org The chiral phase-transfer catalyst creates a well-defined chiral environment that directs the nucleophilic attack, overriding the weaker directing ability of the metal catalyst. acs.org Furthermore, dynamic kinetic resolution, guided by chiral phosphonium (B103445) salt catalysis, has been employed for the atroposelective synthesis of axially chiral styrenes containing an aldehyde, showcasing the potential for controlling complex chirality. nih.gov The development of new chiral ligands and organocatalysts continues to be a driving force in achieving higher levels of stereoselectivity in the synthesis of complex chiral molecules. rsc.orgacs.org

| Strategy | Catalyst System | Applicable Transformation | Key Principle |

| Asymmetric Photoredox Catalysis | Photoredox catalyst + Chiral Amine/Acid | α-Alkylation of aldehydes. chinesechemsoc.org | Light energy activates the reaction while a chiral catalyst induces stereoselectivity. chinesechemsoc.org |

| Cooperative Catalysis | Palladium Complex + Chiral Phase-Transfer Catalyst | Allenylic alkylation. acs.org | Two catalysts work in concert to control reactivity and stereochemistry independently. acs.org |

| Dynamic Kinetic Resolution | Chiral Peptide-Phosphonium Salt | SNAr reactions. nih.gov | A racemic starting material is converted into a single enantiomer of the product. nih.gov |

| Asymmetric Organocatalysis | Chiral N-Heterocyclic Carbenes, Proline derivatives | Michael additions, Aldol reactions. acs.orgfrontiersin.org | Small organic molecules create a chiral environment for the reaction. frontiersin.org |

Q & A

Basic: What synthetic methodologies are recommended for producing 2,2,5-Trimethylhex-4-enal, and how can its structure be validated?

The synthesis of this compound (C₁₀H₁₈O) typically involves aldol condensation or enal formation via oxidation of allylic alcohols. For structural validation, a combination of NMR (¹H and ¹³C) , IR spectroscopy , and mass spectrometry is critical.

- NMR : Analyze olefinic proton signals (δ 5.0–6.0 ppm) and aldehyde protons (δ 9.0–10.0 ppm) to confirm the enal structure.

- IR : Look for characteristic C=O stretching (~1720 cm⁻¹) and conjugated C=C (~1650 cm⁻¹) bands.

- Mass Spec : Confirm molecular ion peaks at m/z 154.249 (M⁺) and fragmentation patterns consistent with branched aldehydes.

Note: Cross-referencing with computational models (e.g., DFT for NMR chemical shift prediction) can resolve ambiguities in spectral assignments .

Basic: What physicochemical properties of this compound are essential for experimental design?

Key properties include:

- Molecular weight : 154.249 g/mol (critical for stoichiometric calculations).

- Solubility : Likely hydrophobic due to branched alkyl chains; prioritize solvents like dichloromethane or hexane.

- Reactivity : The α,β-unsaturated aldehyde group is prone to Michael additions or oxidation, necessitating inert atmospheres (N₂/Ar) during reactions.

Challenge: Reported data gaps (e.g., boiling point, density) require empirical determination via techniques like differential scanning calorimetry (DSC) or gas chromatography .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across studies?

Discrepancies often arise from solvent effects, stereochemical variations, or impurities. A systematic approach includes:

Multi-technique validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS).

Computational modeling : Use DFT calculations (e.g., Gaussian, ORCA) to predict NMR/IR spectra and compare with experimental data.

Sample purity : Employ column chromatography or preparative HPLC to isolate the compound before analysis.

Example: Conflicting olefinic proton shifts may stem from cis/trans isomerism; variable-temperature NMR can clarify dynamic equilibria .

Advanced: What computational strategies predict the stability and reactivity of this compound under different conditions?

Thermodynamic stability : Calculate Gibbs free energy (ΔG) of possible degradation pathways (e.g., oxidation, dimerization) using DFT.

Reactivity : Simulate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.

Solvent effects : Conduct molecular dynamics (MD) simulations to assess solvation dynamics in polar vs. nonpolar media.

Application: Predict shelf-life by modeling degradation kinetics under varying temperatures and humidity levels .

Advanced: How should stereochemical outcomes in reactions involving this compound be analyzed?

Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.

Circular dichroism (CD) : Confirm absolute configuration via Cotton effects.

Kinetic resolution : Monitor reaction progress with time-resolved NMR to distinguish kinetic vs. thermodynamic control.

Note: Computational transition-state modeling (e.g., QM/MM) can rationalize stereoselectivity in catalytic systems .

Basic: What safety protocols are advised for handling this compound given limited hazard data?

While specific safety data are unavailable, structural analogs (α,β-unsaturated aldehydes) suggest:

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- Protective gear : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Storage : Under nitrogen at –20°C to minimize oxidation or polymerization.

Precaution: Conduct a small-scale stability test before large-scale synthesis .

Advanced: How can researchers address the lack of thermodynamic data (e.g., ΔHf) for this compound?

Experimental calorimetry : Measure enthalpy of formation via combustion calorimetry.

Comparative analysis : Extrapolate data from structurally similar compounds (e.g., 2-ethylhex-4-enal) with adjustments for branching effects .

Advanced: What methodologies identify decomposition byproducts of this compound during long-term storage?

Accelerated aging studies : Expose samples to elevated temperatures (40–60°C) and analyze via GC-MS or LC-MS.

Stability-indicating assays : Use HPLC with UV/vis or ELSD detectors to track degradation kinetics.

Mechanistic studies : Employ isotopic labeling (e.g., D₂O) to trace proton transfer pathways in hydrolysis or oxidation .

Basic: What chromatographic techniques optimize the purification of this compound?

- Flash chromatography : Silica gel with hexane/ethyl acetate gradients (95:5 to 80:20) to separate aldehyde from nonpolar impurities.

- Preparative GC : Ideal for small-scale isolation under low-temperature conditions to prevent thermal degradation.

- TLC monitoring : Use vanillin spray (1% in H₂SO₄/EtOH) to visualize aldehyde spots (Rf ~0.3–0.5 in hexane/EtOAc) .

Advanced: How do solvent effects influence the kinetic vs. thermodynamic control in reactions of this compound?

Polar aprotic solvents (e.g., DMF): Stabilize transition states via dipole interactions, favoring kinetic products.

Nonpolar solvents (e.g., toluene): Promote thermodynamic control by enabling equilibration.

In situ spectroscopy : Use stopped-flow NMR or UV-vis to monitor solvent-dependent reaction pathways.

Case study: Compare Diels-Alder reaction rates in THF vs. chloroform to map solvent-polarity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.